molecular formula C17H17ClO5 B5066284 2-chlorobenzyl 3,4,5-trimethoxybenzoate

2-chlorobenzyl 3,4,5-trimethoxybenzoate

Cat. No.: B5066284
M. Wt: 336.8 g/mol
InChI Key: QGXOXYVBMZXFJA-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 3,4,5-trimethoxybenzoate is a synthetic ester derived from 3,4,5-trimethoxybenzoic acid (TMBA), a scaffold widely utilized in medicinal chemistry due to its structural similarity to natural phenolic acids. The compound features a 2-chlorobenzyl ester group attached to the TMBA core, which enhances lipophilicity and modulates bioactivity. For example, ethyl 3,4,5-trimethoxybenzoate (compound 3) is synthesized by refluxing TMBA with ethanol and sulfuric acid .

Properties

IUPAC Name

(2-chlorophenyl)methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-10-11-6-4-5-7-13(11)18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOXYVBMZXFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of TMBA Derivatives (Oral Squamous Cell Carcinoma)
Compound Structure IC₅₀ (μM) Notes Reference
Propyl TMBA (3) Straight-chain 21.2 Highest potency in alkyl series
Isopropyl TMBA (4) Branched-chain >100 Reduced activity
N-Butyl TMBA (amide, 13) Amide 48.7 Moderate activity
Table 2: Key Pharmacological TMBA Derivatives
Compound Application Mechanism Reference
TMB-8 Calcium modulation Inhibits intracellular Ca²⁺ release
MA568 Gastrointestinal absorption Piperazinyl-butyl ester
Triazole TMBA (6) Antitubulin agent Mimics CA-4, αABC ~109°

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